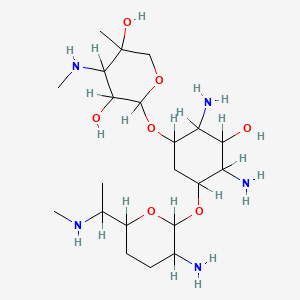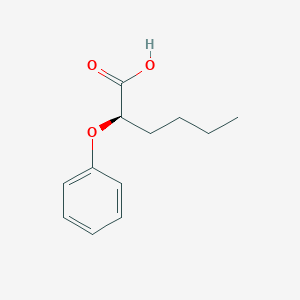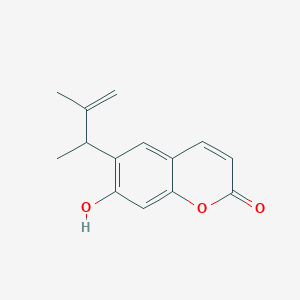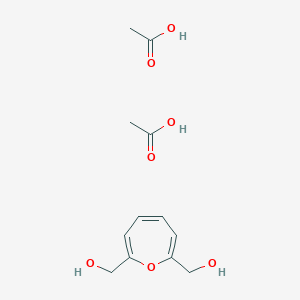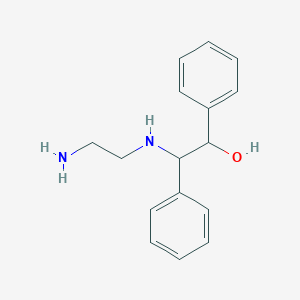![molecular formula C11H12ClNO4 B14617096 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate CAS No. 57375-52-7](/img/structure/B14617096.png)
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate is a chemical compound with the molecular formula C11H12ClNO4. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a carbonochloridate group attached to a phenyl ring, which is further substituted with a propan-2-yl oxycarbonyl amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate typically involves the reaction of 3-amino phenyl carbonochloridate with isopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Aqueous solutions of acids or bases are used to facilitate hydrolysis. The reaction is often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl ring.
Applications De Recherche Scientifique
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate involves its reactivity towards nucleophiles and electrophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({[(tert-Butoxy)carbonyl]amino)phenyl carbonochloridate: Similar in structure but with a tert-butoxy group instead of a propan-2-yl group.
3-({[(Methoxy)carbonyl]amino)phenyl carbonochloridate: Similar in structure but with a methoxy group instead of a propan-2-yl group.
Uniqueness
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate is unique due to its specific reactivity profile and the presence of the propan-2-yl oxycarbonyl amino group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(2)16-11(15)13-8-4-3-5-9(6-8)17-10(12)14/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEBZDYWJFKNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706903 |
Source


|
| Record name | 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57375-52-7 |
Source


|
| Record name | 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

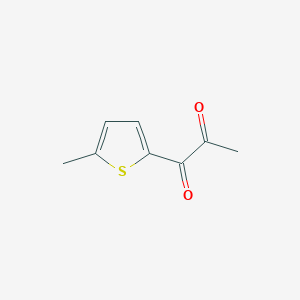
methanimine N-oxide](/img/structure/B14617033.png)

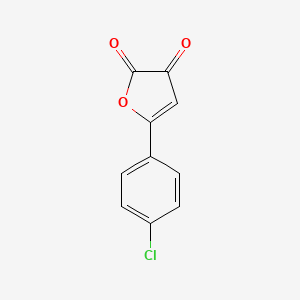
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
